

Brilanestrant: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Brilanestrant (GDC-0810, ARN-810) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of **Brilanestrant**. It details the methodologies of key experiments, presents quantitative data in structured tables, and visualizes the underlying signaling pathways and experimental workflows. Although the clinical development of **Brilanestrant** was discontinued, the extensive preclinical data available offers valuable insights for the development of next-generation endocrine therapies.[1]

Chemical Structure and Properties

Brilanestrant is a complex nonsteroidal molecule with the IUPAC name (2E)-3-{4-[(1E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl]phenyl}prop-2-enoic acid.[2] Its structure is characterized by a central tetrasubstituted alkene core.

Table 1: Chemical and Physical Properties of Brilanestrant

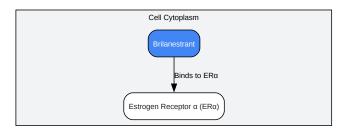


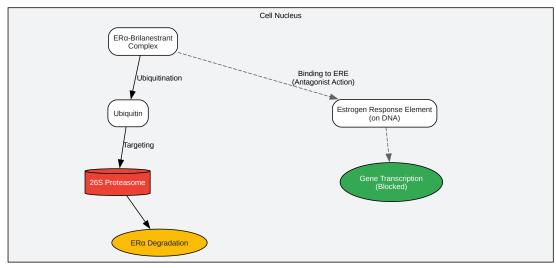
Property	Value	Reference(s)
IUPAC Name	(2E)-3-{4-[(1E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl]phenyl}prop-2-enoic acid	[2]
Synonyms	GDC-0810, ARN-810, RG- 6046, RO-7056118	[2]
CAS Number	1365888-06-7	[2]
Molecular Formula	C26H20CIFN2O2	[2]
Molecular Weight	446.91 g/mol	[2]

Mechanism of Action: A Selective Estrogen Receptor Degrader (SERD)

Brilanestrant functions as a SERD, exhibiting a dual mechanism of action against the estrogen receptor alpha (ER α).[1] It competitively binds to ER α , acting as a full antagonist to prevent the binding of its natural ligand, estradiol, and subsequent transcriptional activation of target genes.[3][4] Crucially, upon binding, **Brilanestrant** induces a conformational change in the ER α protein, targeting it for ubiquitination and subsequent degradation by the 26S proteasome.[4][5] This leads to a significant reduction in the total cellular levels of ER α , thereby abrogating both ligand-dependent and -independent ER α signaling pathways.[5]







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Figure 1: Mechanism of action of **Brilanestrant** as a SERD.

Biological Activity and In Vitro Efficacy

Brilanestrant has demonstrated potent activity in a range of preclinical in vitro assays, effectively binding to $ER\alpha$, inducing its degradation, and inhibiting the proliferation of ER-positive breast cancer cells.

Table 2: In Vitro Activity of Brilanestrant



Assay	Cell Line / System	Endpoint	Value	Reference(s)
ERα Binding Affinity	Cell-free	IC50	6.1 nM	[3][4]
ERβ Binding Affinity	Cell-free	IC50	8.8 nM	[3][4]
ERα Degradation	MCF-7	EC ₅₀	0.7 nM	[3][4]
MCF-7 Cell Viability	MCF-7	IC50	2.5 nM	[3][4]
ERα Transcriptional Antagonism	3x ERE Reporter	IC50	2.0 nM	[6]

Experimental Protocols ERα Competitive Binding Assay

This assay quantifies the ability of **Brilanestrant** to compete with a radiolabeled ligand for binding to the estrogen receptor.

- Principle: A fixed concentration of radiolabeled estradiol ([³H]-E2) is incubated with a source of ERα (e.g., purified recombinant human ERα or rat uterine cytosol) in the presence of varying concentrations of **Brilanestrant**. The amount of bound radioactivity is measured, and the concentration of **Brilanestrant** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
- General Protocol Outline:
 - Prepare assay buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer).
 - Incubate recombinant human ERα with a constant concentration of [³H]-estradiol and serial dilutions of **Brilanestrant**.



- Separate bound from free radioligand using a method such as hydroxylapatite precipitation or filtration.
- Quantify the bound radioactivity using liquid scintillation counting.
- Calculate IC₅₀ values by non-linear regression analysis.

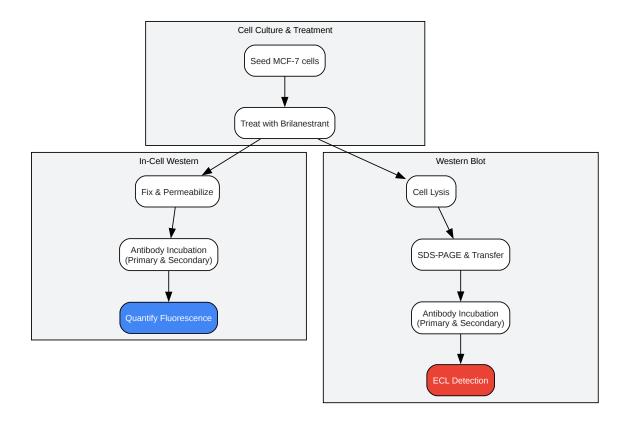
ERα Degradation Assay (In-Cell Western & Western Blot)

These assays measure the reduction in cellular ER α protein levels following treatment with **Brilanestrant**.

- Principle: ER-positive breast cancer cells (e.g., MCF-7) are treated with **Brilanestrant** for a specified time. The amount of remaining ERα protein is then quantified relative to an untreated control.
- In-Cell Western Protocol Outline:[4][5]
 - Seed MCF-7 cells in a 96-well plate and allow them to adhere.
 - Treat cells with a dose-response of Brilanestrant for 4 hours.
 - Fix, permeabilize, and block the cells.
 - Incubate with a primary antibody against ERα, followed by a fluorescently labeled secondary antibody.
 - Quantify the fluorescence intensity using an imaging system.
- Western Blot Protocol Outline:[5]
 - Culture and treat MCF-7 cells with Brilanestrant (e.g., 100 nM) for various time points (e.g., 2, 4, 6 hours). A proteasome inhibitor (e.g., MG132) can be used as a control to confirm proteasome-dependent degradation.
 - Lyse the cells and determine the total protein concentration.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.



- Probe the membrane with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.



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Figure 2: Workflow for ER α degradation assays.

MCF-7 Cell Viability Assay

This assay determines the cytotoxic and cytostatic effects of **Brilanestrant** on ER-positive breast cancer cells.

Principle: MCF-7 cells are cultured in the presence of various concentrations of
Brilanestrant for several days. Cell viability is then assessed using a luminescent or



colorimetric method that measures a parameter indicative of cell number, such as ATP content or metabolic activity.

- Protocol Outline (using CellTiter-Glo®):[5]
 - Plate MCF-7 cells in a 96-well plate and allow them to attach overnight.
 - Treat the cells with a serial dilution of **Brilanestrant** in the presence of a low concentration of estradiol (e.g., 0.1 nM) to stimulate proliferation.
 - Incubate the cells for 5 days.
 - Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
 - Measure luminescence using a plate reader.
 - Calculate the IC₅₀ value, which is the concentration of Brilanestrant that reduces cell viability by 50%.

Pharmacokinetics

Preclinical studies in animal models have demonstrated that **Brilanestrant** possesses favorable pharmacokinetic properties for an orally administered drug.

Table 3: Pharmacokinetic Parameters of Brilanestrant

Species	Bioavailabil ity	Clearance	Volume of Distribution (Vss)	Plasma Protein Binding	Reference(s
Mouse	61%	11 mL/min/kg	0.2-2.0 L/kg	>99.5%	[3][6]
Rat	40-60%	Low	0.2-2.0 L/kg	>99.5%	[3]

Chemical Synthesis



The synthesis of **Brilanestrant** has been reported and involves a multi-step process. A key step is the stereoselective formation of the tetrasubstituted all-carbon olefin core. This is achieved through a sequence involving a lithium tert-butoxide-mediated enolization-tosylation followed by a Pd-catalyzed Suzuki-Miyaura cross-coupling.[5] The final steps involve global deprotection and purification to yield the active pharmaceutical ingredient.[5]

Clinical Development and Outcomes

Brilanestrant advanced to Phase II clinical trials for the treatment of locally advanced or metastatic ER-positive breast cancer.[2] However, its development was discontinued by Roche in April 2017.[2] Published data from the clinical trials are limited.

Conclusion

Brilanestrant is a well-characterized selective estrogen receptor degrader with potent in vitro and in vivo activity. Its dual mechanism of ER α antagonism and degradation provided a strong rationale for its clinical development. Although its development was halted, the extensive preclinical data and the synthetic strategies developed for **Brilanestrant** continue to be a valuable resource for the ongoing research and development of novel endocrine therapies for hormone receptor-positive breast cancer. The detailed methodologies and quantitative data presented in this guide offer a comprehensive foundation for researchers in the field.

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